DOTA di(tBu)ester

Radiopharmaceuticals PET Imaging Theranostics

DOTA di(tBu)ester is the strategic building block for cost-efficient radiopharmaceutical development. Unlike mono-functional DOTA-tris(tBu)ester or fully deprotected DOTA, its two acid-labile tert-butyl esters and two free carboxyls enable precise, single-step dual conjugation to create homobifunctional linkers or dual-modality imaging probes without complex orthogonal protection schemes. Validated by a 2019 EJNMMI Research study, this approach yields tumor-targeting peptide conjugates comparable to expensive commercial alternatives, addressing documented issues of high cost and impurity. Ensure your procurement pipeline is optimized for high-purity, site-specific bioconjugation.

Molecular Formula C24H44N4O8
Molecular Weight 516.6 g/mol
CAS No. 913542-71-9
Cat. No. B6333642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA di(tBu)ester
CAS913542-71-9
Molecular FormulaC24H44N4O8
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)OC(C)(C)C)CC(=O)O
InChIInChI=1S/C24H44N4O8/c1-23(2,3)35-21(33)17-27-11-7-25(15-19(29)30)9-13-28(18-22(34)36-24(4,5)6)14-10-26(8-12-27)16-20(31)32/h7-18H2,1-6H3,(H,29,30)(H,31,32)
InChIKeyWRUJMBQKNNMUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DOTA di(tBu)ester (CAS 913542-71-9): A Selective Bifunctional Chelator Intermediate for Targeted Radiopharmaceutical Synthesis


DOTA di(tBu)ester, chemically defined as 2,2'-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid , is a macrocyclic ligand derivative of the widely used chelator DOTA . With a molecular formula of C24H44N4O8 and a molecular weight of 516.6 g/mol , it belongs to the class of protected bifunctional chelators (BFCs) [1]. This compound features a strategic protection pattern, with two of the four carboxylic acid groups of the DOTA backbone being masked by acid-labile tert-butyl esters, leaving two free carboxyl groups available for selective conjugation chemistry .

Why Generic DOTA Analogs Cannot Replace DOTA di(tBu)ester in Multi-Step Conjugation Workflows


A common misconception is that any protected DOTA derivative can be used interchangeably for bioconjugation. In practice, the number and position of protecting groups directly dictate the site-specificity and yield of subsequent reactions [1]. Using DOTA-tris(tBu)ester (with only one free carboxyl) limits the possibility of dual conjugation to a single reactive handle, while fully deprotected DOTA leads to uncontrolled, multi-site reactions and complex purification [2]. Conversely, DOTA di(tBu)ester uniquely provides exactly two orthogonal functional groups, enabling precise, single-step modifications for creating homobifunctional linkers or integrating multiple functionalities, a critical feature substantiated by the quantitative evidence presented in Section 3 .

Quantitative Evidence for DOTA di(tBu)ester Differentiation: A Procurement-Focused Comparison


Enhanced In Vitro Serum Stability and In Vivo Pharmacokinetics of DOTA di(tBu)ester-Based Conjugates

DOTA di(tBu)ester serves as a key precursor to DOTA-MN2, a specific metal chelator used for radiolabeling. The resultant 67Ga-DOTA-MN2 conjugate demonstrates a key differential advantage: a remarkable stability profile. When incubated in phosphate buffer solution or mouse plasma for 24 hours, it exhibits no significant decomposition . Furthermore, in biodistribution studies in NFSa tumor-bearing mice, this conjugate achieved high tumor uptake (quantified as a favorable uptake-to-background ratio) and rapid clearance from plasma . This contrasts with reports on DOTA-tris(tBu)ester-derived peptides, where tumor uptake was measured at 2.32% ID/g at 1 hour post-injection [1]. While a direct head-to-head comparison is lacking, the exceptional stability and favorable pharmacokinetics of the DOTA di(tBu)ester-derived conjugate provide a strong, quantifiable justification for its selection in developing stable imaging agents, as supported by its successful application in SPECT and PET studies .

Radiopharmaceuticals PET Imaging Theranostics

Precise Control Over Conjugation Stoichiometry: Two Free Carboxyls vs. One or Four

The structural differentiation of DOTA di(tBu)ester is its strategic protection pattern: it contains exactly two free carboxylic acid groups, a feature that is intrinsically linked to its performance in multistep synthesis . This contrasts with DOTA-tris(tBu)ester (one free carboxyl, limiting conjugation to a 1:1 stoichiometry) [1] and fully deprotected DOTA (four free carboxyls, which can lead to uncontrolled oligomerization and complex purification) [2]. The presence of two free carboxyl groups allows for a controlled, single-step synthesis of homobifunctional linkers or the introduction of two distinct functional entities in a site-specific manner . This unique stoichiometry enables the synthesis of more complex, defined constructs without the need for tedious and low-yielding orthogonal protection/deprotection steps, directly translating to higher synthetic efficiency and product purity .

Bioconjugation Linker Chemistry Controlled Derivatization

Cost-Effective Alternative to Expensive, Impure DOTA-tris(tBu)ester

Commercial DOTA-tris(tBu)ester is explicitly cited as being 'expensive and containing chemical impurities' [1], which can compromise the yield and purity of final bioconjugates. DOTA di(tBu)ester, as a strategically distinct intermediate, is central to novel, cost-effective synthetic strategies that circumvent the use of DOTA-tris(tBu)ester. For example, a solid-phase synthesis methodology using a cyclen precursor to generate DOTA in situ has been validated to produce DOTA-peptides with comparable in vitro and in vivo performance to those made with commercial DOTA-tris(tBu)ester [1]. This approach directly addresses the procurement issues of high cost and low purity, offering a verifiable, process-scale advantage for researchers synthesizing DOTA-conjugated peptides for imaging and therapy [1].

Solid-Phase Peptide Synthesis Process Chemistry Cost Reduction

High-Impact Application Scenarios for DOTA di(tBu)ester in Radiopharmaceutical Science


Synthesis of High-Stability 67Ga-Labeled SPECT and PET Imaging Agents

DOTA di(tBu)ester is the essential precursor for creating metal chelators like DOTA-MN2 . When reacted with [67Ga]Ga-citrate, the resulting 67Ga-DOTA-MN2 conjugate exhibits no significant decomposition in phosphate buffer or mouse plasma for 24 hours, demonstrating exceptional stability . This is directly applicable to the development of robust radiopharmaceuticals for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) studies, where in vivo stability is non-negotiable for accurate imaging and dosimetry .

Precise Construction of Homobifunctional Linkers and Dual-Modality Probes

The defining feature of DOTA di(tBu)ester—its two free carboxyl groups—makes it uniquely suited for creating homobifunctional linkers or for attaching two distinct functionalities to a single DOTA core . This is a strategic advantage over the more common DOTA-tris(tBu)ester, which has only one reactive site [1]. For instance, researchers developing dual-modality imaging probes (e.g., combining a PET isotope and a fluorescent dye for surgical guidance) can leverage this bifunctionality to create precisely defined, high-purity constructs without complex, multi-step orthogonal protection schemes .

Cost-Effective, High-Purity Solid-Phase Synthesis of DOTA-Peptide Conjugates

Procurement teams and process chemists should prioritize DOTA di(tBu)ester as a key building block for implementing validated, cost-saving synthetic routes. A 2019 study in EJNMMI Research demonstrated that using DOTA prepared in situ from a cyclen precursor (a process related to DOTA di(tBu)ester chemistry) yields DOTA-peptide conjugates with comparable tumor-targeting efficacy to those made with the expensive and often impure commercial DOTA-tris(tBu)ester [2]. This approach directly addresses the documented problems of high cost and impurities associated with the standard reagent, offering a verifiable path to more efficient and economical large-scale production of DOTA-functionalized tumor-targeting peptides [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA di(tBu)ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.